5-Chloro-2-pyridin-4-yl-1,3-benzoxazole
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Overview
Description
5-chloro-2-(pyridin-4-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom at the 5-position and a pyridinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(pyridin-4-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with 4-chloropyridine-2-carboxylic acid under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production of 5-chloro-2-(pyridin-4-yl)-1,3-benzoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(pyridin-4-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-chloro-2-(pyridin-4-yl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-chloro-2-(pyridin-4-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-4-yl)-1,3-benzoxazole: Lacks the chlorine substitution at the 5-position.
5-chloro-2-(pyridin-2-yl)-1,3-benzoxazole: Similar structure but with the pyridinyl group at the 2-position.
5-chloro-2-(pyridin-3-yl)-1,3-benzoxazole: Similar structure but with the pyridinyl group at the 3-position.
Uniqueness
The presence of the chlorine atom at the 5-position and the pyridinyl group at the 4-position in 5-chloro-2-(pyridin-4-yl)-1,3-benzoxazole imparts unique electronic and steric properties
Properties
Molecular Formula |
C12H7ClN2O |
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Molecular Weight |
230.65 g/mol |
IUPAC Name |
5-chloro-2-pyridin-4-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H7ClN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H |
InChI Key |
STQSLZAKUMZJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
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